[(1-methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride
Description
[(1-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride (CAS: 53332-79-9) is a benzimidazole derivative characterized by a methyl group at the 1-position of the benzimidazole ring and an aminomethyl group at the 2-position, forming a dihydrochloride salt. Its molecular formula is C₉H₁₃Cl₂N₃, with a molecular weight of 234.13 g/mol . The compound is typically synthesized via condensation reactions involving substituted o-phenylenediamine derivatives, followed by amine functionalization and salt formation. Characterization data (e.g., FT-IR, NMR, MS) for related benzimidazolamine derivatives highlight key absorption bands for N-H (3429 cm⁻¹) and C=N (1639 cm⁻¹), alongside proton NMR signals for aromatic hydrogens and methyl groups .
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-12-8-5-3-2-4-7(8)11-9(12)6-10;;/h2-5H,6,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAGFOHTHUCTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride typically involves the reaction of 1-methyl-1H-benzimidazole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions, usually with hydrochloric acid, to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
[(1-methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(1-methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Nitrogen
- [(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride (CAS: 1993278-26-4): This analogue replaces the methyl group with a bulkier isopropyl substituent at the 1-position and introduces a chlorine atom at the 6-position of the benzimidazole ring.
1-(1H-Benzimidazol-2-yl)-1-phenylmethanamine dihydrochloride (CAS: 106473-45-4):
Here, the 1-position substituent is a phenyl group , introducing aromatic π-π stacking capabilities. The phenyl group enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility compared to the methyl-substituted parent compound .
Alkyl Chain Length Variations
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride (CAS: 138078-14-5): The aminomethyl group is replaced by a two-carbon ethyl chain. This elongation increases molecular weight (253.77 g/mol) and may enhance flexibility, allowing better accommodation in enzyme pockets. However, longer chains can also reduce solubility .
- [3-(1-Methyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate (CAS: 797814-91-6): A three-carbon propyl chain separates the benzimidazole and amine groups.
5-(1-Methyl-1H-benzimidazol-2-yl)pentan-1-amine dihydrochloride :
With a five-carbon pentyl chain , this derivative exhibits significantly higher lipophilicity. Such modifications are often explored in drug design to enhance blood-brain barrier penetration, though at the cost of solubility .
Aromatic Ring Substitutions
- [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride (Empirical formula: C₈H₁₀Cl₂FN₃):
A fluorine atom at the 5-position introduces electron-withdrawing effects, which can modulate the benzimidazole ring's acidity and hydrogen-bonding capacity. Fluorine’s small size minimizes steric disruption, making this analogue useful in studies requiring subtle electronic modifications .
Physicochemical and Functional Comparisons
Biological Activity
[(1-methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride is a benzimidazole derivative that has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to inhibition of critical biological processes.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit enzymes involved in DNA replication, which contributes to its antimicrobial effects.
- Quorum Sensing Interference: It disrupts quorum sensing in bacteria, particularly in Pseudomonas aeruginosa, reducing virulence factor production and biofilm formation.
- Cell Cycle Arrest: Research indicates that related compounds may induce apoptosis and arrest the cell cycle in cancer cells, thereby inhibiting tumor growth .
The compound exhibits significant biochemical properties that enhance its potential as a therapeutic agent.
| Property | Description |
|---|---|
| Solubility | Soluble in water and organic solvents, facilitating bioavailability. |
| Stability | Stable under physiological conditions, with a favorable half-life. |
| Toxicity Profile | Low toxicity in preliminary studies; further testing required for safety assessments. |
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown promising antimicrobial activity against various pathogens.
Case Studies:
- In vitro Studies: The compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating strong antimicrobial potential.
- Mechanistic Insights: The interaction with bacterial ribosomal RNA was suggested as a possible mechanism for its antibacterial effects .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound through various assays.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induction of apoptosis and cell cycle arrest |
| MCF-7 | 0.34 | Tubulin polymerization inhibition |
| HT-29 | 0.86 | Disruption of mitotic spindle formation |
Research Applications
The versatility of this compound extends beyond antimicrobial and anticancer research.
Potential Applications:
Q & A
Q. Basic
- X-ray Diffraction (XRD) : Single-crystal XRD confirms the dihydrochloride salt formation and hydrogen-bonding patterns. For example, SHELX software can model Cl⁻ ions interacting with NH₃⁺ groups.
- NMR : ¹H/¹³C NMR distinguishes between tautomeric forms of the benzimidazole ring. The methyl group at N1 appears as a singlet (~δ 3.8 ppm), while the CH₂NH₃⁺ group shows splitting due to coupling with adjacent protons .
- FTIR : N-H stretches (~2500–3000 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) confirm the amine salt and benzimidazole core .
Advanced : Graph set analysis (e.g., R₂²(8) motifs) can map hydrogen-bonding networks in the crystal lattice, critical for understanding solubility and stability .
What solvent systems and pH conditions optimize the compound’s stability for biological assays?
Basic
The dihydrochloride salt enhances water solubility but is sensitive to pH:
- Aqueous Buffers : Stable in acidic conditions (pH 3–5). Above pH 6, freebase precipitation occurs.
- Organic Solvents : DMSO or ethanol (≤10% v/v) maintains stability for stock solutions .
- Long-Term Storage : Lyophilized powder at -20°C prevents hydrolysis.
Q. Advanced
- Flow Chemistry : Continuous flow reactors reduce reaction time (2h vs. 12h batch) and improve purity .
- Workup : Replace column chromatography with pH-controlled extraction (e.g., basify to pH 10, extract with EtOAc) .
How does hydrogen-bonding topology influence its crystallographic packing?
Advanced
Graph set analysis of XRD data reveals:
- N–H···Cl⁻ Bonds : Form R₂²(8) motifs, creating 2D layers.
- C–H···π Interactions : Stabilize interlayer spacing (~3.5 Å), impacting dissolution kinetics .
Why is the dihydrochloride form preferred over other salts in pharmacological studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
